2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide

Description

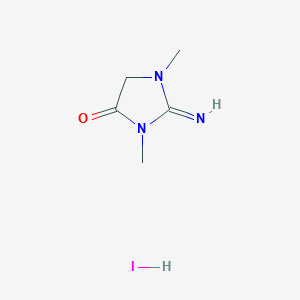

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-imino-1,3-dimethylimidazolidin-4-one;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.HI/c1-7-3-4(9)8(2)5(7)6;/h6H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIUKLMESJCYRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=N)C.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification Within Imidazolidinone and Guanidine Derivatives

The chemical architecture of 2-imino-1,3-dimethylimidazolidin-4-one (B8756181) places it at the intersection of two important families of nitrogen-containing heterocyclic compounds: imidazolidinones and guanidines.

The core of the molecule is an imidazolidinone ring. This is a five-membered heterocyclic system containing two nitrogen atoms, a carbonyl group (C=O) at position 4, and an imino group (C=NH) at position 2. The imidazolidinone scaffold is a well-established structural motif in medicinal chemistry and is found in a variety of bioactive compounds and approved pharmaceuticals. mdpi.comnih.gov

The molecule also incorporates a guanidine (B92328) functionality. The guanidine group is characterized by a central carbon atom bonded to three nitrogen atoms. In this compound, the guanidine moiety is endocyclic, meaning it is part of the ring structure itself. Guanidine and its derivatives are of significant interest due to their high basicity and their presence in natural products like arginine. researchgate.netwikipedia.org The guanidinium (B1211019) group is a common feature in drugs, contributing to their pharmacological activity through interactions with biological targets. researchgate.netnih.gov

Furthermore, this compound is structurally a derivative of creatinine (B1669602), the cyclic form of creatine (B1669601). wikipedia.org Creatine plays a pivotal role in cellular energy metabolism. nih.govresearchgate.net Consequently, 2-imino-1,3-dimethylimidazolidin-4-one is also classified as a creatine analog , specifically a methylated derivative of cyclocreatine (B13531).

| Structural Feature | Description |

|---|---|

| Core Heterocycle | Imidazolidinone (a five-membered ring with two nitrogen atoms and a ketone group) |

| Key Functional Group | Endocyclic Guanidine (an imino group at position 2 integrated into the ring) |

| Parent Compound Class | Creatine Analog (specifically, a derivative of cyclocreatine/creatinine) |

| Substitution | N,N'-dimethyl (methyl groups on both ring nitrogen atoms) |

Historical Context and Emergence in Organic Synthesis Research

The academic interest in 2-imino-1,3-dimethylimidazolidin-4-one (B8756181) did not arise in isolation but is a product of long-standing research into its parent structural classes. Synthetic methodologies for creating imidazolidin-2-one derivatives have been a subject of continuous development for many years. mdpi.com These heterocycles serve as valuable intermediates in organic synthesis and as core components of potential therapeutic agents. mdpi.comnih.gov

The emergence of this specific compound is closely linked to the extensive research on creatine (B1669601) and its analogs. Creatine is crucial for recycling adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, particularly in muscle and brain tissue. wikipedia.org However, creatine itself has limitations, such as poor permeability across cell membranes. nih.gov This has driven researchers to synthesize more lipophilic derivatives to improve its biological uptake and efficacy. nih.gov

A significant challenge in the synthesis of creatine derivatives is the molecule's inherent tendency to undergo intramolecular cyclization to form the less active product, creatinine (B1669602). nih.govresearchgate.net This facile reaction complicates synthetic strategies that aim to modify the creatine molecule. Research into pre-cyclized analogs like 2-imino-1,3-dimethylimidazolidin-4-one provides a way to bypass this synthetic hurdle. By starting with or targeting a stable cyclic structure, researchers can explore the impact of specific modifications, such as the N-methylation present in this compound, on its biochemical properties. The synthesis of related cyclic creatine analogs, such as 1-carboxyethyl-2-iminoimidazolidine, underscores the established interest in this class of molecules for studying energy metabolism. nih.gov

Overview of Key Research Areas and Challenges

Mechanistic Pathways of Formation Reactions

The formation of 2-imino-1,3-dimethylimidazolidin-4-one hydroiodide can be conceptualized through the alkylation of creatinine (B1669602), a readily available biological metabolite. Creatinine exists in equilibrium with its tautomer, 2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one. The formation mechanism likely proceeds via a double N-methylation of the creatinine core structure using an alkylating agent such as methyl iodide.

The mechanistic pathway is proposed as follows:

N-methylation of the endocyclic nitrogen: The N1 nitrogen of the creatinine ring acts as a nucleophile, attacking a molecule of methyl iodide in an SN2 reaction. This forms a methylated intermediate.

Second N-methylation: Following the first methylation, the other endocyclic nitrogen (N3) undergoes a similar nucleophilic attack on a second molecule of methyl iodide. This step results in the formation of the 1,3-dimethylated ring system.

Protonation and Tautomerization: The exocyclic amino group of the creatinine precursor is part of a guanidine system. After methylation of the ring nitrogens, the molecule exists as a cation. The most stable tautomeric form is the 2-imino structure, where the double bond is exocyclic to the ring. The positive charge is delocalized across the N-C-N system.

Salt Formation: The iodide ion, displaced during the SN2 alkylation steps, acts as the counterion to the positively charged heterocyclic cation, resulting in the final hydroiodide salt.

This pathway is consistent with synthetic routes used for creating various derivatives of creatinine, which often involve alkylation or reactions with electrophiles to modify the ring nitrogens or form Schiff bases. rdd.edu.iquobaghdad.edu.iq

Tautomerism and Isomerization Dynamics of the 2-Imino Group (e.g., E/Z-Isomerism)

The 2-imino group of the title compound is a site of significant chemical dynamics, primarily involving amino-imino tautomerism and E/Z isomerization around the exocyclic carbon-nitrogen double bond.

Amino-Imino Tautomerism: The compound can theoretically exist in two tautomeric forms: the 2-imino form and a 2-amino form with an endocyclic double bond. However, the 2-imino group is part of a guanidine fragment within the molecule. The exocyclic nitrogen atom in such N-heterocyclic imines is known to be an excellent electron donor, and any positive charge (from protonation) is effectively delocalized into the five-membered ring. rsc.org This delocalization provides significant thermodynamic stabilization to the imino tautomer, making it the overwhelmingly predominant form in solution and the solid state.

E/Z-Isomerism: The exocyclic C=N bond restricts rotation, leading to the possibility of geometric isomers (E/Z). For 4-imino-imidazolidin-2-ones, which are structurally analogous, the presence of both E and Z isomers has been confirmed by 1H NMR spectroscopy. researchgate.net The major isomer is typically assigned as the E form.

The interconversion between these isomers can occur via two primary mechanisms: researchgate.net

Nitrogen Inversion: This involves the planar inversion of the substituent on the imino nitrogen through a linear transition state.

Rotation: This pathway involves rotation around the C=N double bond. This process typically has a high energy barrier but can be catalyzed.

In acidic media, the isomerization is often catalyzed by the reversible protonation of the imino nitrogen or by nucleophilic attack on the protonated imine, which allows for rotation in the resulting tetrahedral intermediate. researchgate.net The rate of E/Z isomerization can be slow on the NMR timescale, which is attributed to the relatively low basicity of the imino group slowing down the proton transfer steps necessary for the catalytic pathways. researchgate.net

| Dynamic Process | Isomers/Tautomers Involved | Key Characteristics | References |

|---|---|---|---|

| Amino-Imino Tautomerism | 2-imino-1,3-dimethylimidazolidin-4-one vs. 2-amino-1,3-dimethyl-1H-imidazol-4(5H)-one | The imino form is strongly favored due to the thermodynamic stability of the guanidinium-like system. | rsc.org |

| E/Z Isomerization | (E)-2-imino-1,3-dimethylimidazolidin-4-one vs. (Z)-2-imino-1,3-dimethylimidazolidin-4-one | Occurs via nitrogen inversion or rotation. The process can be acid-catalyzed. Both isomers can be observed by NMR. | researchgate.netresearchgate.net |

Reactivity of the Imidazolidinone Ring System

The imidazolidinone ring is a relatively stable heterocyclic system. Its reactivity is primarily dictated by the functional groups attached to it: the carbonyl group, the imino group, and the N-methyl substituents.

Imino Group: As the most basic center in the molecule, the exocyclic imino nitrogen is the primary site of protonation. rsc.org It can also act as a nucleophile in reactions with electrophiles. The C=N bond can undergo addition reactions, although this is less common due to the stability of the guanidinium-like system.

Carbonyl Group: The carbonyl carbon is electrophilic and is susceptible to attack by nucleophiles. This is most evident in the hydrolysis of the compound, where water acts as the nucleophile. rsc.org

Ring Stability: The core imidazolidinone ring is generally stable under neutral and mild acidic or basic conditions. However, harsh conditions, particularly strong acid or base with heating, can lead to the hydrolytic cleavage of the amide bond within the ring. chemistrysteps.com The synthesis of various imidazolidinone derivatives for biological applications highlights the robustness of this scaffold. nih.govnih.gov

Role of the Iodide Counterion in Reaction Catalysis and Mechanism

The iodide anion in this compound primarily functions to balance the positive charge of the protonated heterocyclic ring. However, in a reaction mixture, iodide can play a more active role as a potent nucleophile and a catalyst.

Nucleophilic Catalysis: Iodide is an excellent nucleophile and a good leaving group. It can participate in nucleophilic catalysis, particularly in SN2 reactions. For instance, if a substrate has a leaving group less reactive than iodide (like chloride or bromide), a catalytic amount of iodide can accelerate the reaction. The iodide ion first displaces the original leaving group to form a more reactive iodo-intermediate. A weaker nucleophile can then more readily displace the iodide, regenerating the catalyst for the next cycle. youtube.comstackexchange.com

Nucleophilic Ring-Opening: Iodide can act as a nucleophile to open strained rings, such as epoxides or aziridines. semanticscholar.org For example, the reaction of epoxides with trimethylsilyl (B98337) iodide is a known method for forming iodohydrins. acs.org

Oxidation/Reduction Chemistry: Iodine and iodide are key components of various redox reactions. Iodine can be used as an oxidant in the synthesis of other heterocyclic systems, such as 2-imino-1,3,4-thiadiazoles. organic-chemistry.org

| Role | Mechanistic Description | Example Reaction Type | References |

|---|---|---|---|

| Charge Balance | Acts as the counter-anion for the protonated imidazolidinone cation. | Salt formation | N/A |

| Nucleophilic Catalyst | Displaces a poor leaving group (e.g., -Cl, -Br) to form a highly reactive iodo-intermediate, which is then displaced by the primary nucleophile, regenerating iodide. | SN2 reactions (Finkelstein reaction) | youtube.comstackexchange.com |

| Nucleophile | Directly attacks an electrophilic center, such as the carbon of an epoxide ring, leading to ring-opening. | Epoxide opening | semanticscholar.orgacs.org |

Proton Transfer Processes and Acidity/Basicity in Different Media

Proton transfer is central to the chemical behavior of 2-imino-1,3-dimethylimidazolidin-4-one, defining its basicity and influencing processes like isomerization and hydrolysis.

Basicity and Protonation Site: The most basic site is the exocyclic imino nitrogen. Protonation at this site generates a resonance-stabilized guanidinium (B1211019) cation, where the positive charge is delocalized over two nitrogen atoms and a carbon atom. rsc.org This delocalization significantly increases the basicity of the imino group compared to the endocyclic (amide-like) nitrogens. Spectrophotometric studies on analogous 4-imino-imidazolidin-2-ones have determined their pKBH+ values, confirming they are moderately strong bases. researchgate.net

Proton Transfer Mechanisms: Proton transfer to and from the imino nitrogen can occur directly or be mediated by solvent molecules (e.g., water). In aqueous media, solvent-assisted proton transfer pathways generally have lower activation barriers. The rate of these proton transfers can affect the kinetics of acid-catalyzed reactions such as hydrolysis and E/Z isomerization. rsc.org

Ring-Opening and Degradation Mechanisms under Specific Conditions

The primary degradation pathway for 2-imino-1,3-dimethylimidazolidin-4-one under specific conditions, particularly in aqueous acid, is hydrolysis. This process can be conceptualized in two stages: hydrolysis of the imine and hydrolysis of the amide bond.

Iminohydantoin Hydrolysis: Studies on the acid-catalyzed hydrolysis of structurally similar 4-imino-imidazolidin-2-ones provide a clear mechanistic model. rsc.org The reaction proceeds as follows:

Protonation: The reaction begins with the protonation of the exocyclic imino nitrogen, forming a reactive iminium ion. masterorganicchemistry.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the protonated imine group.

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

Intermediate Breakdown: The breakdown of this tetrahedral intermediate is typically the rate-determining step. It can collapse by expelling either the amine (leading back to the starting material) or water. In the productive pathway, proton transfers occur, followed by the elimination of ammonia (B1221849) (or a primary amine) to yield a carbonyl group.

Amide Hydrolysis: Under more forcing conditions (e.g., concentrated acid or base and elevated temperatures), the endocyclic amide bond of the imidazolidinone ring can also undergo hydrolysis. This is a slower process compared to imine hydrolysis. chemistrysteps.commcmaster.ca This reaction would lead to the complete ring-opening of the heterocyclic system, yielding a substituted urea (B33335) or amino acid derivative.

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Studies for Solid-State Structure

No crystallographic data, including crystal system, space group, unit cell dimensions, or key bond lengths and angles, for 2-Imino-1,3-dimethylimidazolidin-4-one (B8756181) hydroiodide has been deposited in crystallographic databases or published in peer-reviewed journals. While crystal structures for creatinine (B1669602) and some of its other salts have been reported, this information cannot be extrapolated to the target compound.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

There are no available high-resolution mass spectrometry (HRMS) studies for this compound. Such studies would be necessary to experimentally confirm its exact molecular weight and elemental composition and to analyze its fragmentation patterns under mass spectrometric conditions.

Nuclear Magnetic Resonance Spectroscopy for Solution-State Structural and Dynamic Information

Detailed Nuclear Magnetic Resonance (NMR) data is absent from the scientific record for 2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide. This includes:

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. The protonation of the imino group to form an iminium cation in the hydroiodide salt will influence the position and intensity of certain bands.

Key expected vibrational modes include:

Iminium Group (C=N⁺H) Vibrations: The stretching vibration of the C=N⁺H group is anticipated to appear as a strong band in the region of 1680-1640 cm⁻¹. This is a slightly higher frequency compared to a neutral imine due to the increased double bond character upon protonation. The N-H bending vibration of the iminium group is expected in the 1600-1550 cm⁻¹ range.

Carbonyl Group (C=O) Stretching: A strong and sharp absorption band corresponding to the C=O stretching vibration of the amide group within the imidazolidinone ring is predicted to be in the range of 1720-1700 cm⁻¹. This is a characteristic band for cyclic amides.

C-N Stretching: The stretching vibrations of the C-N bonds within the ring and involving the methyl groups will likely appear in the 1350-1200 cm⁻¹ region.

CH₃ Group Vibrations: The symmetric and asymmetric stretching vibrations of the methyl (CH₃) groups are expected in the 2950-2850 cm⁻¹ region. The corresponding bending (scissoring and rocking) vibrations will be observed around 1450 cm⁻¹ and in the fingerprint region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. This often results in different relative intensities for the vibrational bands.

For this compound, the following features are anticipated in the Raman spectrum:

C=N⁺H Stretching: The iminium group's stretching vibration is expected to be a strong and sharp band in the Raman spectrum, likely in a similar region to the IR absorption (1680-1640 cm⁻¹).

Ring Vibrations: The symmetric breathing vibrations of the imidazolidinone ring are often strong in the Raman spectrum and are expected in the fingerprint region below 1000 cm⁻¹.

C=O Stretching: The carbonyl stretch, while strong in the IR, may be weaker in the Raman spectrum.

CH₃ Group Vibrations: The symmetric C-H stretching of the methyl groups is typically a strong feature in the Raman spectrum.

The table below summarizes the expected key vibrational frequencies for this compound based on the analysis of its functional groups and data from analogous compounds like 1,3-dimethyl-2-imidazolidinone (B1670677) and various cyclic imines.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |

| C-H Stretch (Methyl) | 2950-2850 | 2950-2850 | Medium/Strong |

| C=O Stretch (Amide) | 1720-1700 | 1720-1700 | Strong/Medium |

| C=N⁺H Stretch (Iminium) | 1680-1640 | 1680-1640 | Strong/Strong |

| N-H Bend (Iminium) | 1600-1550 | 1600-1550 | Medium/Weak |

| C-H Bend (Methyl) | ~1450 | ~1450 | Medium/Medium |

| C-N Stretch | 1350-1200 | 1350-1200 | Medium/Medium |

| Ring Breathing/Deformation | Fingerprint Region (<1000) | Fingerprint Region (<1000) | Medium/Strong |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure.

For this compound, the primary chromophores are the carbonyl group (C=O) and the iminium group (C=N⁺H). The presence of these groups is expected to give rise to distinct absorption bands in the UV region.

The anticipated electronic transitions are:

n → π* Transitions: Both the carbonyl and iminium groups possess non-bonding electrons (n) in lone pairs on the oxygen and nitrogen atoms, respectively, and π-antibonding orbitals (π). The excitation of an electron from a non-bonding orbital to a π-antibonding orbital (n → π) is a relatively low-energy transition. For the carbonyl group, this transition is typically observed in the 270-300 nm range and is of low intensity (ε < 100). For the iminium group, the n → π* transition is also expected in the UV region.

π → π* Transitions: The double bonds of the carbonyl and iminium groups also have bonding (π) and antibonding (π) molecular orbitals. The transition of an electron from a π to a π orbital (π → π*) is a higher energy transition and results in a more intense absorption band (ε > 1000). This transition is expected to occur at a shorter wavelength, likely below 220 nm.

Protonation of the imino group to form the iminium ion in the hydroiodide salt can lead to a bathochromic shift (shift to longer wavelength) of the π → π* transition compared to the free imine, due to the increased polarization of the C=N bond.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or water) is expected to show at least two absorption bands. A comparison with the UV-Vis spectra of related compounds such as creatinine, which exhibits a λmax around 230 nm, suggests that the π → π* transition in the target molecule will be in a similar region. nih.gov

The following table summarizes the expected electronic transitions for this compound.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Chromophore |

| π → π | 210-240 | > 1000 | C=O, C=N⁺H |

| n → π | 270-300 | < 100 | C=O, C=N⁺H |

Theoretical and Computational Investigations of 2 Imino 1,3 Dimethylimidazolidin 4 One Hydroiodide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate the electronic structure and the nature of chemical bonds within the 2-Imino-1,3-dimethylimidazolidin-4-one (B8756181) cation.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the 2-Imino-1,3-dimethylimidazolidin-4-one cation, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of the atoms that can be achieved through rotation about single bonds. While the imidazolidinone ring itself is relatively rigid, rotations of the methyl groups could lead to different conformers. Computational methods can identify these conformers and their relative energies, providing insight into the molecule's flexibility and the most populated conformations at a given temperature. Similar studies on substituted imidazolidin-2-ones have demonstrated the utility of these calculations in understanding structural preferences. nih.gov

Table 1: Predicted Geometrical Parameters for the Optimized Structure of the 2-Imino-1,3-dimethylimidazolidin-4-one Cation This table presents hypothetical data based on typical bond lengths and angles for similar structures, as would be obtained from a DFT/B3LYP/6-311G++(d,p) level of theory calculation.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=N (imino) | 1.30 Å |

| C-N (ring) | 1.38 Å | |

| C=O | 1.22 Å | |

| N-CH₃ | 1.47 Å | |

| Bond Angle | N-C-N (imino) | 118° |

| C-N-C (ring) | 110° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

For the 2-Imino-1,3-dimethylimidazolidin-4-one cation, the HOMO is expected to be localized on the π-system of the imino-guanidinyl moiety, while the LUMO would likely be distributed over the same fragment. A smaller HOMO-LUMO gap would suggest higher reactivity. Quantum chemical studies on thiazolidinone derivatives have similarly used FMO analysis to assess the chemical activeness of the molecules. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for the 2-Imino-1,3-dimethylimidazolidin-4-one Cation Illustrative data representing typical energy values for similar organic cations.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.8 | Electron donating ability |

| LUMO | -1.2 | Electron accepting ability |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify the transition states that connect reactants to products. This provides a detailed understanding of the reaction mechanism, including the activation energy, which determines the reaction rate.

For 2-Imino-1,3-dimethylimidazolidin-4-one, one could investigate reactions such as protonation/deprotonation, nucleophilic attack at the carbonyl carbon, or electrophilic addition to the imino nitrogen. Computational studies on the cyclization of urea (B33335) derivatives to form imidazolidin-2-ones have successfully elucidated the reaction mechanisms and the energies of intermediates and transition states. nih.govacs.org A similar approach could be applied to understand the reactivity of the title compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computed structure and provide a more detailed interpretation of the experimental data.

For 2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide, one could calculate:

Infrared (IR) spectra: The vibrational frequencies and intensities can be computed to help assign the peaks in an experimental IR spectrum. Theoretical calculations on thiazolidinone derivatives have shown good agreement with experimental FT-IR spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) spectra: The chemical shifts (¹H and ¹³C) can be predicted, aiding in the structural elucidation of the compound.

UV-Vis spectra: The electronic transitions and their corresponding wavelengths can be calculated using Time-Dependent Density Functional Theory (TD-DFT), which can be compared with experimental UV-Vis absorption spectra.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data This table illustrates how computationally predicted data would be compared to experimental findings.

| Spectroscopic Technique | Predicted Value | Experimental Value |

|---|---|---|

| IR (C=O stretch) | 1710 cm⁻¹ | 1715 cm⁻¹ |

| ¹³C NMR (C=O) | 175 ppm | 174 ppm |

| ¹H NMR (N-CH₃) | 3.2 ppm | 3.1 ppm |

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into their dynamics and interactions in a condensed phase, such as in solution. For this compound, an MD simulation in a solvent like water or acetonitrile (B52724) would reveal important information about its solution-phase behavior.

The simulation would model the interactions between the 2-Imino-1,3-dimethylimidazolidin-4-one cation, the iodide anion, and the surrounding solvent molecules. This can provide details on:

Solvation structure: How the solvent molecules arrange themselves around the cation and anion.

Ion pairing: The extent to which the cation and anion associate in solution.

Transport properties: Such as the diffusion coefficients of the ions.

Studies on ionic liquids containing imidazolium (B1220033) cations and iodide anions have used ab initio MD simulations to reveal strong interactions between the anion and the cation ring. aip.orgaip.org A similar approach would be highly informative for understanding the solution-phase behavior of the title compound.

Basicity and pKa Prediction through Computational Methods

The basicity of the 2-imino group is a key chemical property of this compound. Computational methods can be used to predict the pKa value, which is a quantitative measure of basicity. Several computational protocols exist for pKa prediction, often involving the calculation of the Gibbs free energy change for the deprotonation reaction in solution.

These calculations typically employ a combination of quantum mechanics for the electronic structure and a continuum solvent model to account for the effect of the solvent. Research on related 2-(arylimino)imidazolidines and other guanidine-containing compounds has demonstrated that computational methods can predict pKa values with a high degree of accuracy, often with a mean absolute error of less than 0.3 pKa units. nih.govsemanticscholar.org This approach relies on correlations between calculated properties, such as bond lengths in the gas phase, and experimental aqueous pKa values. acs.orgsemanticscholar.org

Table 4: Illustrative Computational Protocol for pKa Prediction This table outlines the steps and expected outcomes of a computational pKa prediction study.

| Step | Description | Expected Outcome |

|---|---|---|

| 1. Geometry Optimization | Optimize the structures of the protonated and neutral forms in the gas phase and in solution (using a continuum model). | Low-energy conformations of both species. |

| 2. Free Energy Calculation | Calculate the Gibbs free energy of both species in solution. | ΔG_solvation for each species. |

| 3. pKa Calculation | Use the calculated free energy difference to predict the pKa. | A predicted pKa value for the 2-imino group. |

Applications As a Building Block and Reagent in Organic Synthesis

Utilization in the Synthesis of Heterocyclic Frameworks (e.g., Aplysinopsin Analogs)

A primary and well-documented application of 2-Imino-1,3-dimethylimidazolidin-4-one (B8756181) hydroiodide is in the synthesis of heterocyclic compounds, most notably analogs of the marine alkaloid Aplysinopsin. Aplysinopsins are a class of indole-containing natural products that exhibit a range of biological activities. The synthesis of these analogs often involves the condensation of an indole-3-carboxaldehyde (B46971) derivative with 2-Imino-1,3-dimethylimidazolidin-4-one.

This reaction provides a straightforward and efficient route to construct the characteristic (E)-5-((1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one core structure of Aplysinopsin. Researchers have successfully synthesized various Aplysinopsin analogs by employing this methodology with differently substituted indole-3-carboxaldehydes, such as 5-bromo-, 5-fluoro-, and 6-bromo-1H-indole-3-carboxaldehydes. crimsonpublishers.com This approach has proven valuable for generating libraries of Aplysinopsin derivatives for biological screening and structure-activity relationship studies.

Table 1: Synthesis of Aplysinopsin Analogs

| Indole-3-carboxaldehyde Derivative | Resulting Aplysinopsin Analog | Reference |

|---|---|---|

| 5-Bromo-1H-indole-3-carboxaldehyde | 5-Bromoaplysinopsin | crimsonpublishers.com |

| 5-Fluoro-1H-indole-3-carboxaldehyde | 5-Fluoroaplysinopsin | crimsonpublishers.com |

Role as a Precursor for Complex Organic Molecules

Beyond the synthesis of Aplysinopsin analogs, the inherent reactivity of 2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide positions it as a valuable precursor for a broader range of complex organic molecules. The imino group can participate in various chemical transformations, serving as a nucleophile or a handle for further functionalization. While specific, extensively documented examples beyond the Aplysinopsin family are currently limited in readily available literature, the fundamental reactivity of the molecule suggests significant potential.

For instance, the exocyclic imino group can be envisioned to undergo reactions such as hydrolysis, reduction, or reactions with electrophiles to introduce diverse functionalities. The imidazolidinone ring itself can be a scaffold for the construction of more elaborate structures. Further research in this area could unlock the full potential of this compound as a versatile starting material for the synthesis of novel and intricate molecular frameworks.

Development as an Organocatalyst or Catalyst Precursor

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen exponential growth. Imidazolidinone-based structures, in particular, have been successfully employed as highly effective organocatalysts, most notably in the work of MacMillan and others. sigmaaldrich.com These catalysts often operate via the formation of iminium ions, which activate α,β-unsaturated aldehydes towards various nucleophilic attacks.

While there is a lack of specific reports detailing the direct use of this compound as an organocatalyst, its structural similarity to well-established imidazolidinone catalysts suggests its potential in this domain. The presence of the imino group might, however, influence its catalytic activity or necessitate modification to be effective. Future research could explore the derivatization of the imino group or the use of the core imidazolidinone scaffold to develop novel organocatalysts for a range of asymmetric transformations. The hydroiodide salt itself could also play a role in modulating the catalytic activity.

Contributions to Chemical Methodology Development

The application of this compound in the synthesis of Aplysinopsin analogs has contributed to the development of efficient synthetic strategies for this class of marine natural products. The condensation reaction with indole-3-carboxaldehydes represents a reliable and high-yielding method for constructing the core heterocyclic system.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.

Currently, there is a lack of specific literature detailing the integration of this compound into multicomponent reactions. However, its bifunctional nature, possessing both a nucleophilic imino group and an electrophilic carbonyl group within the imidazolidinone ring, makes it a promising candidate for the design of novel MCRs. For example, it could potentially react with an aldehyde and an isocyanide in a Ugi-type reaction or participate in other MCRs that rely on amine or amide-like components. The development of MCRs involving this building block would significantly enhance its synthetic utility and provide rapid access to novel and complex heterocyclic scaffolds.

Derivatization Strategies and Structure Property Relationship Studies in Non Biological Contexts

Synthesis of N-Substituted Imidazolidinone Derivatives

The synthesis of N-substituted derivatives of the 2-imino-1,3-dimethylimidazolidin-4-one (B8756181) scaffold can be approached through several established synthetic routes, primarily focusing on the modification of the exocyclic imine nitrogen. These strategies are analogous to those employed for the synthesis of related N-heterocyclic compounds, such as 2-imino-1,3-thiazolidin-4-ones.

One common approach involves the reaction of the imine with various electrophiles. For instance, alkylation reactions can be carried out using alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a suitable base to deprotonate the imine nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to control the reaction's regioselectivity and prevent undesired side reactions.

Acylation of the imine nitrogen can be achieved using acyl chlorides or anhydrides. This reaction typically proceeds under basic conditions to neutralize the hydrogen halide byproduct. The introduction of an acyl group can significantly alter the electronic properties and steric environment of the imine functionality.

Furthermore, arylation reactions, such as the Buchwald-Hartwig amination, could potentially be adapted to introduce aryl substituents on the exocyclic nitrogen. This would involve the coupling of the imine with an aryl halide in the presence of a palladium catalyst and a suitable ligand.

The following table summarizes hypothetical reaction conditions for the N-substitution of 2-imino-1,3-dimethylimidazolidin-4-one based on analogous reactions in the literature.

| Reaction Type | Reagent | Catalyst/Base | Solvent | Expected Product |

| Alkylation | Alkyl Halide (R-X) | NaH, K2CO3 | DMF, Acetonitrile (B52724) | 2-(Alkylamino)-1,3-dimethylimidazolidin-4-one derivative |

| Acylation | Acyl Chloride (RCOCl) | Pyridine, Et3N | CH2Cl2, THF | N-(1,3-dimethyl-4-oxoimidazolidin-2-ylidene)amide derivative |

| Arylation | Aryl Halide (Ar-X) | Pd(OAc)2, Ligand | Toluene, Dioxane | 2-(Arylamino)-1,3-dimethylimidazolidin-4-one derivative |

This table is illustrative and based on general synthetic methodologies for similar compounds.

Modification of the Imine Functionality

The imine C=N double bond in 2-imino-1,3-dimethylimidazolidin-4-one is a key site for chemical modification. Its reactivity can be harnessed to introduce a variety of functional groups and to construct more complex molecular architectures.

Reduction of the imine to the corresponding amine can be accomplished using standard reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This transformation converts the planar sp2-hybridized imine carbon to a tetrahedral sp3-hybridized carbon, leading to the formation of a chiral center if the substituent on the exocyclic nitrogen is not hydrogen.

Addition reactions across the C=N bond are also feasible. For example, the addition of organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of C-substituted 2-aminoimidazolidin-4-ones.

Cycloaddition reactions , such as [3+2] cycloadditions with azides or nitrile oxides, could be employed to construct novel heterocyclic systems fused to the imidazolidinone ring. The feasibility and regioselectivity of such reactions would depend on the electronic nature of the imine and the dipole.

Effects of Substituent Variation on Chemical Reactivity

The introduction of different substituents at the exocyclic nitrogen or at the imidazolidinone ring can profoundly influence the chemical reactivity of the molecule. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-donating groups (EDGs) attached to the exocyclic nitrogen, such as alkyl groups, would increase the electron density on the imine nitrogen, enhancing its nucleophilicity and basicity. Conversely, electron-withdrawing groups (EWGs), like acyl or aryl groups with electron-withdrawing substituents, would decrease the nucleophilicity of the imine nitrogen and increase the electrophilicity of the imine carbon. The Hammett equation can be a useful tool to quantify the electronic influence of substituents on the reactivity of aryl-substituted derivatives.

Steric Effects: The size of the substituent on the exocyclic nitrogen can sterically hinder the approach of reagents to the imine functionality. For instance, bulky substituents would likely decrease the rate of bimolecular reactions at the imine.

The following table outlines the predicted effects of different substituent types on the reactivity of the imine functionality.

| Substituent Type at N-imine | Electronic Effect | Predicted Impact on Imine Nitrogen Nucleophilicity | Predicted Impact on Imine Carbon Electrophilicity |

| Alkyl | Electron-donating (inductive) | Increase | Decrease |

| Acyl | Electron-withdrawing (resonance) | Decrease | Increase |

| Aryl (unsubstituted) | Electron-withdrawing (inductive), can be donating or withdrawing via resonance | Moderate Decrease | Moderate Increase |

| Aryl with EDG | Overall electron-donating | Slight Increase | Slight Decrease |

| Aryl with EWG | Overall electron-withdrawing | Significant Decrease | Significant Increase |

This table is based on established principles of physical organic chemistry.

Exploration of Conformational Preferences in Analogs

The five-membered imidazolidinone ring is not planar and can adopt various envelope or twist conformations. The conformational preferences of 2-imino-1,3-dimethylimidazolidin-4-one and its derivatives are influenced by the nature of the substituents and the presence of the exocyclic imine group.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of different conformers and to predict the most stable geometries. These calculations can also provide insights into the rotational barriers around the C-N bonds.

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can provide information about the through-space proximity of different protons, which can be used to deduce the preferred conformation in solution. For crystalline solids, X-ray diffraction is the definitive method for determining the precise three-dimensional structure.

For N-substituted derivatives, the orientation of the substituent relative to the imidazolidinone ring will be a key conformational feature. The presence of bulky substituents may favor conformations that minimize steric strain.

Influence of the Iodide Counterion on Supramolecular Assembly and Halogen Bonding

The iodide counterion plays a crucial role in the solid-state structure of 2-imino-1,3-dimethylimidazolidin-4-one hydroiodide through the formation of non-covalent interactions, most notably halogen bonds. A halogen bond is a non-covalent interaction between a halogen atom (in this case, part of the iodide anion) acting as a Lewis base and an electrophilic region on another molecule.

In the solid state, the iodide anion can participate in halogen bonding with suitable halogen bond donors. While the parent cation does not possess a traditional halogen bond donor, in derivatives where a halogen atom is introduced, the iodide ion could act as a halogen bond acceptor.

More significantly, the iodide anion can form strong hydrogen bonds with N-H protons of the iminium cation. These hydrogen bonds, along with other non-covalent interactions such as dipole-dipole interactions and van der Waals forces, will dictate the packing of the molecules in the crystal lattice, leading to the formation of specific supramolecular assemblies. The size and polarizability of the iodide ion are key factors that influence the strength and geometry of these interactions.

Crystal engineering studies of related imidazolium (B1220033) iodides have demonstrated the formation of intricate one-, two-, and three-dimensional networks driven by a combination of hydrogen and halogen bonding. The specific arrangement of ions in the crystal lattice can have a significant impact on the material's physical properties, such as its melting point, solubility, and optical properties.

The following table summarizes the key non-covalent interactions involving the iodide counterion that are expected to influence the supramolecular assembly.

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | N-H of iminium cation | Iodide anion | Primary interaction governing crystal packing |

| Halogen Bonding | Halogen atom on a derivative | Iodide anion | Directional interaction influencing molecular arrangement |

| Ion Pairing | Positively charged cation | Negatively charged iodide anion | Strong electrostatic attraction |

This table highlights the fundamental interactions that are anticipated to be present in the solid state of the title compound and its derivatives.

Future Directions and Advanced Research in 2 Imino 1,3 Dimethylimidazolidin 4 One Hydroiodide Chemistry

Innovations in Asymmetric Synthesis and Chiral Induction

The imidazolidinone scaffold is a cornerstone of modern organocatalysis, most famously exemplified by the Macmillan catalysts. walisongo.ac.idresearchgate.net These catalysts activate α,β-unsaturated aldehydes through the formation of a transient iminium ion, enabling a wide range of highly enantioselective transformations. researchgate.netresearchgate.net Although 2-imino-1,3-dimethylimidazolidin-4-one (B8756181) is itself achiral, its core structure is ripe for modification to create novel chiral catalysts or ligands.

Future research could involve replacing the N-methyl groups with chiral substituents. By introducing stereocenters at the N1 or N3 positions, or at the C5 position of the ring, it is possible to design a new class of chiral imidazolidin-4-one (B167674) derivatives. These new molecules could function as organocatalysts for reactions like Diels-Alder cycloadditions or as chiral ligands for metal-catalyzed processes. walisongo.ac.idbeilstein-journals.org For instance, chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one have been synthesized and their copper(II) complexes have proven to be highly efficient and enantioselective catalysts in asymmetric Henry reactions, achieving up to 97% enantiomeric excess (ee). nih.govsemanticscholar.org The effectiveness of these catalysts depends heavily on the stereochemistry and substitution pattern of the imidazolidinone ring, which dictates the chiral environment around the metal center. beilstein-journals.orgbeilstein-archives.org Designing analogous systems from the 2-imino-1,3-dimethylimidazolidin-4-one scaffold could expand the toolbox for asymmetric synthesis.

Table 1: Comparison of Enantioselectivity in Asymmetric Reactions Catalyzed by Imidazolidinone-Based Systems

| Catalyst/Ligand Type | Reaction Type | Substrate Example | Enantiomeric Excess (ee) | Reference |

| (2S,5S)-5-Benzyl-2-tert-butylimidazolidinone | Friedel-Crafts Alkylation | N,N-Dimethylaniline + Crotonaldehyde | 93% | researchgate.net |

| Copper(II) Complex of cis-Imidazolidin-4-one Ligand | Henry Reaction | Benzaldehyde + Nitromethane | Up to 97% (S) | beilstein-journals.orgnih.gov |

| Copper(II) Complex of trans-Imidazolidin-4-one Ligand | Henry Reaction | Benzaldehyde + Nitromethane | Up to 96% (R) | beilstein-journals.orgnih.gov |

| Chiral Bisoxazoline Copper Complex | Decarboxylative Radical Coupling/Cyclization | Glycine derivative + Aldehyde + Imine | Up to 95% | rsc.org |

Development of Advanced Analytical Techniques for In-Situ Monitoring

Understanding reaction mechanisms, kinetics, and the influence of process parameters is critical for optimization and scale-up. In-situ reaction monitoring provides real-time data without the need for sample extraction, which is invaluable for studying transient intermediates or sensitive reactions. spectroscopyonline.commt.com Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. beilstein-journals.orgresearchgate.net

The synthesis or modification of 2-imino-1,3-dimethylimidazolidin-4-one hydroiodide could be monitored using these techniques. For example, in-situ FTIR could track the consumption of carbonyl-containing starting materials and the formation of the C=O and C=N bonds of the imidazolidinone ring. Flow chemistry setups coupled with online NMR analysis would allow for the detection of short-lived intermediates and provide precise kinetic data, facilitating rapid reaction optimization. beilstein-journals.orgmagritek.com

Furthermore, advanced NMR techniques could be developed for chirality sensing in asymmetric reactions employing derivatives of this scaffold. For instance, the use of chiral 19F-labeled probes that interact dynamically with enantiomers can create distinct signals in the 19F NMR spectrum, allowing for rapid and accurate determination of enantiomeric excess without chromatographic separation. acs.orgnih.gov This approach could be adapted to monitor the progress and stereoselectivity of reactions catalyzed by chiral derivatives of 2-imino-1,3-dimethylimidazolidin-4-one.

Rational Design of Derivatives with Tunable Reactivity Profiles

Rational design involves the systematic modification of a molecular scaffold to fine-tune its properties for a specific purpose. nih.govrsc.org The this compound structure offers several sites for modification to control its reactivity. The electronic and steric nature of the molecule can be altered by:

Substitution at C5: Introducing substituents at the C5 position can create stereocenters (as discussed in 8.1) and influence the conformation of the five-membered ring.

Modifying the Imino Group: The exocyclic imino group can be N-alkylated or N-arylated, which would significantly alter its basicity, nucleophilicity, and coordination properties.

Computational studies, such as those using Density Functional Theory (DFT), can play a crucial role in this rational design process. researchgate.net By modeling the transition states of potential reactions, researchers can predict how structural modifications will influence activation barriers and reaction outcomes. researchgate.net This predictive power allows for the targeted synthesis of derivatives with optimized reactivity for applications ranging from catalysis to acting as building blocks for more complex molecules. For example, studies on related thiohydantoin derivatives have shown that N-alkylation can prevent unwanted side reactions like polymerization, thereby improving the yields of cycloaddition reactions. acs.org A similar strategy could be applied to the imidazolidinone scaffold to enhance its utility in organic synthesis.

Exploration of Solid-State Chemistry and Crystal Engineering

The solid-state properties of a compound, including its crystal structure, polymorphism, and intermolecular interactions, are fundamental to its stability, solubility, and handling characteristics. As 2-imino-1,3-dimethylimidazolidin-4-one is a derivative of creatinine (B1669602), its solid-state behavior can be contextualized by the well-studied properties of creatine (B1669601) and creatinine. semanticscholar.orgsci-hub.ru Creatine monohydrate, for instance, undergoes a series of solid-state transformations upon heating, including dehydration to anhydrous creatine and subsequent intramolecular cyclization to form creatinine. sci-hub.ruresearchgate.net

The hydroiodide salt of 2-imino-1,3-dimethylimidazolidin-4-one introduces strong ionic and hydrogen-bonding interactions that will govern its crystal packing. Future research should focus on obtaining high-quality single crystals to determine its three-dimensional structure via X-ray diffraction. This would provide invaluable information on:

Hydrogen Bonding Networks: The N-H protons of the protonated imino group and the C-H bonds can act as hydrogen bond donors, while the carbonyl oxygen and the iodide anion are strong acceptors. Understanding this network is key to crystal engineering.

Crystal Packing and Polymorphism: Investigating how the molecules pack in the solid state and whether different crystalline forms (polymorphs) can be accessed by varying crystallization conditions (e.g., solvent, temperature).

Thermal Stability: Characterizing the thermal behavior of the salt using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to understand its decomposition pathways and stability limits.

This fundamental knowledge is crucial for developing robust purification and formulation protocols and for designing new crystalline materials, such as co-crystals, with tailored physical properties.

Table 2: Key Solid-State Properties for Investigation

| Property | Analytical Technique(s) | Information Gained |

| Crystal Structure | Single-Crystal X-ray Diffraction | Molecular geometry, intermolecular interactions (hydrogen bonds, π-stacking), packing arrangement. |

| Polymorphism | Powder X-ray Diffraction (PXRD), DSC, Microscopy | Identification of different crystalline forms, understanding phase transitions. |

| Thermal Stability | Thermogravimetric Analysis (TGA), DSC | Decomposition temperature, melting point, heat of fusion, solid-state transformations. |

| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Water uptake behavior, stability under varying humidity. |

Potential for Advanced Materials Science Applications (excluding those with biological implications)

The unique combination of a polar, heterocyclic core, hydrogen bonding capabilities, and the potential for polymerization makes imidazolidinone derivatives attractive candidates for materials science applications. Imidazole and imidazolium-containing polymers are already being explored for a range of uses, including as ion-conductive materials and specialty hydrogels. researchgate.net

The 2-imino-1,3-dimethylimidazolidin-4-one moiety could be incorporated into polymer structures to create new functional materials. For example:

Polymer Additives: The high polarity of the imidazolidinone ring, similar to that of the solvent 1,3-Dimethyl-2-imidazolidinone (B1670677) (DMI), suggests it could be used as a polar additive or comonomer to modify the properties of bulk polymers. mitsuichemicals.com

Functional Monomers: By introducing a polymerizable group (e.g., a vinyl or acrylate (B77674) group) onto the imidazolidinone scaffold, it could be used to synthesize polymers with repeating heterocyclic units. Such polymers could exhibit interesting properties like enhanced thermal stability or specific affinities for metal ions. Patents have described the use of imidazolidinone-containing polymers as formaldehyde-free binders for nonwoven textiles. google.com

Ligands for Metal-Organic Frameworks (MOFs): With multiple nitrogen and oxygen atoms, the molecule could act as a ligand to coordinate with metal ions, potentially forming novel MOFs with tailored porosity and surface properties for applications in gas storage or catalysis.

These avenues represent a significant opportunity to translate the fundamental chemistry of this compound into the realm of advanced functional materials.

Q & A

Q. What statistical approaches validate reproducibility in synthetic yields across labs?

- Methodological Answer : Apply ANOVA to compare yields from ≥3 independent replicates. Use Grubbs’ test to identify outliers. Collaborative trials (e.g., inter-lab studies) with shared protocols (identical reagents/lot numbers) isolate procedural vs. environmental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.